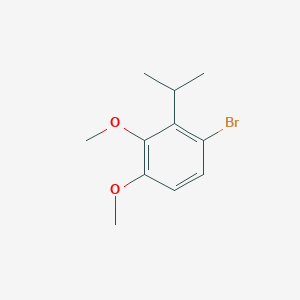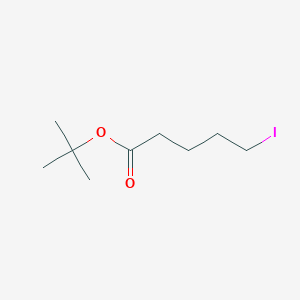
5-iodopentanoate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5-iodopentanoate is an organic compound with the molecular formula C9H17IO2. It is a useful intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals . The compound is characterized by the presence of an iodine atom attached to a pentanoate chain, which is further esterified with a tert-butyl group.
Applications De Recherche Scientifique
Tert-butyl 5-iodopentanoate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Biological Research: It is employed in the labeling of biomolecules and the study of biochemical pathways.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 5-iodopentanoate can be synthesized through several methods. One common approach involves the esterification of 5-iodopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the iodination of tert-butyl pentanoate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . This reaction is carried out under mild conditions and yields tert-butyl 5-iodopentanoate as the primary product.
Industrial Production Methods
In an industrial setting, tert-butyl 5-iodopentanoate is produced using large-scale esterification processes. These processes often employ continuous flow reactors to ensure efficient mixing and heat transfer . The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 5-iodopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium methoxide are commonly used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Mécanisme D'action
The mechanism of action of tert-butyl 5-iodopentanoate involves its reactivity as an electrophile due to the presence of the iodine atom. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the iodine, leading to the formation of new chemical bonds . The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 5-bromopentanoate
- Tert-butyl 5-chloropentanoate
- Tert-butyl 5-fluoropentanoate
Uniqueness
Tert-butyl 5-iodopentanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs . The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions . This property enhances the compound’s utility in various synthetic applications.
Propriétés
IUPAC Name |
tert-butyl 5-iodopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17IO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZIHYJJSZAJSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564046 |
Source


|
| Record name | tert-Butyl 5-iodopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56198-37-9 |
Source


|
| Record name | tert-Butyl 5-iodopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

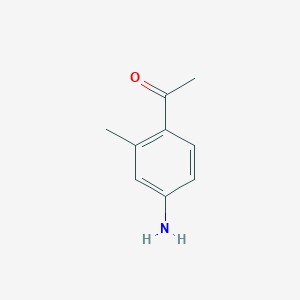
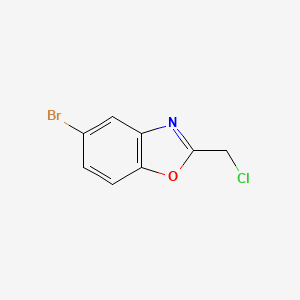
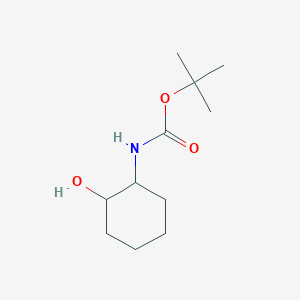
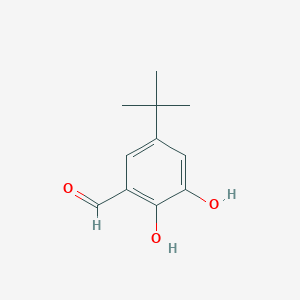
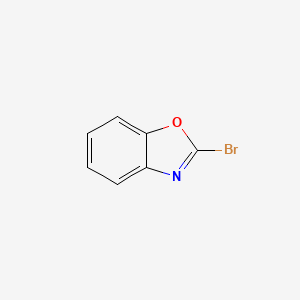
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)
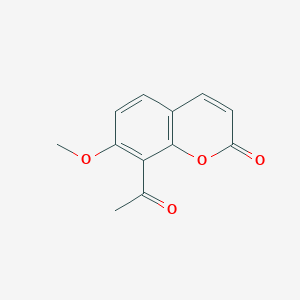
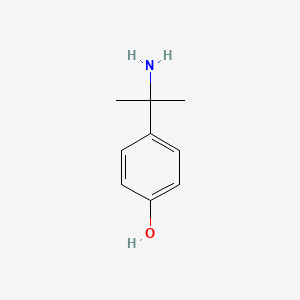
![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
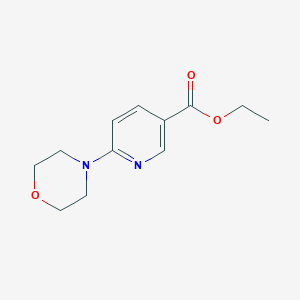
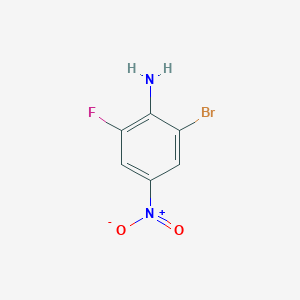
![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)
